molecular formula C6H12N2O2 B11727992 Ethyl 3-imino-3-(methylamino)propanoate

Ethyl 3-imino-3-(methylamino)propanoate

Cat. No.: B11727992
M. Wt: 144.17 g/mol
InChI Key: FLGHINHPPHGAKW-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-(methylamino)propanoate hydrochloride is a chemical compound offered for research and development purposes. This product is provided as the hydrochloride salt, which can enhance its stability and solubility for various experimental applications. The compound is characterized by the molecular formula C6H13ClN2O2 and a molecular weight of 180.63 . Its structure can be represented by the SMILES notation: O=C(OCC)CC(NC)=N.[H]Cl . Compounds featuring the 3-iminopropanoate ester moiety, such as this one, are of significant interest in organic and medicinal chemistry as versatile building blocks or intermediates for the synthesis of more complex molecules, including various heterocyclic compounds . As a specialist in chemical synthesis, you can leverage this intermediate to construct novel molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that this product may require cold-chain transportation and proper storage in an inert atmosphere at low temperatures to ensure its stability and longevity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-methyliminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-3-10-6(9)4-5(7)8-2/h3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGHINHPPHGAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Imino 3 Methylamino Propanoate and Analogous Systems

Direct Synthesis Approaches

Direct synthesis of ethyl 3-imino-3-(methylamino)propanoate would ideally involve a one-pot reaction where the core structure is assembled from simple starting materials. A plausible direct approach could be a variation of the Pinner reaction. The classic Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.orgdrugfuture.com

A hypothetical direct synthesis could involve the reaction of ethyl cyanoacetate (B8463686) with methylamine (B109427) in the presence of an alcohol and an acid catalyst. However, the presence of the reactive amine and the ester functionality in the starting material could lead to side reactions, such as amidation or polymerization.

Another potential direct approach could be the condensation of a pre-formed imidoyl chloride with ethanol (B145695) and methylamine. This, however, is technically a multi-step process, as the imidoyl chloride itself would need to be synthesized first.

Synthetic Routes via Precursor Modification and Functionalization

A more practical and controllable approach to the synthesis of this compound involves the stepwise construction of the molecule by first forming the imino ester linkage and then introducing or modifying the methylamino group, or vice versa.

The formation of the imino ester group is a critical step in the synthesis of the target molecule and its analogs. Several methods are available for this transformation.

Condensation reactions are a common method for the formation of imines and related compounds. For the synthesis of α-imino esters, the condensation of α-ketoesters with primary amines is a viable route. beilstein-journals.org In the context of the target molecule, this would involve the reaction of an N-methylated amine with an appropriate α-ketoester.

The Pinner reaction stands out as a classical and versatile method for synthesizing imino esters from nitriles and alcohols under acidic conditions. wikipedia.orgnrochemistry.comorganic-chemistry.orgdrugfuture.comnumberanalytics.com The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol. nrochemistry.com The resulting imino ester is typically isolated as a hydrochloride salt, known as a Pinner salt. organic-chemistry.org These salts are stable and can be used in subsequent reactions. nrochemistry.com

A general scheme for the Pinner reaction is as follows: R-C≡N + R'-OH + HCl → [R-C(=NHR')-OR']Cl

Reactants (Nitrile, Alcohol)CatalystProductReference
Benzonitrile, EthanolHClEthyl benzimidate hydrochloride nrochemistry.com
Acetonitrile, Methanol (B129727)HClMethyl acetimidate hydrochloride wikipedia.org

This table is generated based on the general principles of the Pinner reaction and may not represent specific experimental data.

Another relevant condensation reaction is the formation of β-enamino esters from the reaction of β-keto esters with amines. researchgate.net While this yields a different regioisomer (an enamine instead of an imine), it is a related and high-yielding transformation that occurs under mild conditions. researchgate.net

Rearrangement reactions offer an alternative pathway to α-imino esters. A notable example is the multihetero-Cope rearrangement of α-keto ester derived nitrones. nih.govnih.govthieme-connect.com This method allows for the synthesis of complex α-imino ester derivatives. nih.govnih.govthieme-connect.com The reaction involves a sequential benzoylation and rearrangement of the nitrone, which is formed from an α-keto ester. nih.gov

Starting Material (α-keto ester)Key ReagentsProduct TypeReference
tert-Butyl 3-(4-methoxyphenyl)-2-oxobutanoateN-benzylhydroxylamine, Benzoyl chlorideβ-Benzoylated imino ester nih.gov
General α-keto esterN-substituted hydroxylamine, Acylating agentComplex α-imino ester nih.gov

This table illustrates the types of compounds involved in the multihetero-Cope rearrangement for α-imino ester synthesis.

Transition metal catalysis has emerged as a powerful tool for the synthesis of imines and their derivatives. Rhodium-catalyzed reactions of N-hydroxyanilines with diazo compounds have been shown to produce α-imino esters. organic-chemistry.org Furthermore, iron-catalyzed asymmetric cross-electrophile alkylation of α-imino esters has been developed, providing access to chiral α-tetrasubstituted amino esters. acs.orgacs.org While this method modifies an existing α-imino ester, it highlights the utility of metal catalysis in the chemistry of this functional group.

Catalytic asymmetric alkynylation of α-imino esters has also been achieved, demonstrating a versatile approach to optically active unnatural α-amino acid derivatives. pnas.org These metal-catalyzed methods offer high efficiency and selectivity, making them attractive for the synthesis of complex molecules. acs.orgpnas.org

The introduction of the methylamino group can be achieved either before or after the formation of the imino ester.

A primary method for forming the C-N bond is reductive amination. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of a precursor to the target molecule, a suitable keto-ester could be reacted with methylamine under reductive amination conditions. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.com

Carbonyl CompoundAmineReducing AgentProductReference
Aldehydes/KetonesPrimary/Secondary AminesNaBH3CNAlkylated Amine organic-chemistry.org
Aldehydes/KetonesMethylamineBorane-tert-butylamineN-methyl secondary amine researchgate.net

This table provides a general overview of reactants and reagents used in reductive amination.

Alternatively, if a primary amino group is already present in the molecule, it can be methylated to give the desired methylamino group. N-alkylation of amines is a fundamental reaction, though it can sometimes be challenging to control the degree of alkylation. wikipedia.orgmasterorganicchemistry.com Direct methylation of a primary amine with a methylating agent like methyl iodide can lead to a mixture of mono- and di-methylated products, as well as the quaternary ammonium (B1175870) salt. masterorganicchemistry.com

More controlled methods for N-methylation include the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. mdpi.com Catalytic methods for the N-methylation of amines using methanol as the methylating agent in the presence of iridium or ruthenium catalysts have also been developed. acs.orgorganic-chemistry.org Another approach is the reduction of N-substituted carbonylimidazoles, which can be formed from primary or secondary amines, to provide monomethylamines. nih.gov

The synthesis of this compound can therefore be approached through a series of well-established reactions. The choice of a specific route would depend on the availability of starting materials, desired yield, and the need for stereochemical control. The modification of precursor molecules, particularly through the formation of the imino ester linkage via condensation reactions followed by the introduction of the methylamino group, appears to be a highly feasible strategy.

Synthesis of the Propanoate Ester Backbone

Constructing the carbon skeleton of the molecule is a fundamental aspect of its synthesis. Two principal methods for creating the ethyl propanoate backbone are classical esterification and addition reactions to activated alkenes.

The ethyl ester functionality can be introduced via the esterification of the corresponding carboxylic acid, in this case, a 3-imino-3-(methylamino)propanoic acid precursor. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

The reaction is a reversible equilibrium process. To drive the reaction towards the product side and achieve high yields, it is common to use an excess of the alcohol (ethanol) or to remove the water formed during the reaction, for example, by azeotropic distillation. The reaction rate is influenced by temperature; higher temperatures generally increase the rate of ester formation. However, this must be balanced against potential side reactions.

A study on the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) demonstrated a tandem reaction where the reduction of a nitro group and the esterification of a carboxylic acid occurred simultaneously using stannous chloride in ethanol. nih.gov The stannous chloride acted as both a reducing agent and a Lewis acid catalyst to activate the carboxylic acid for nucleophilic attack by ethanol. nih.gov

A highly efficient method for synthesizing the β-amino propanoate backbone is the aza-Michael addition, which involves the conjugate 1,4-addition of an amine to an α,β-unsaturated ester. upc.edu To form the backbone of the target molecule's saturated analogue, methylamine would be reacted with ethyl acrylate (B77674).

This reaction is versatile and can be performed under various conditions. It can be catalyzed by Lewis acids, Brønsted acids, or bases, and has been successfully carried out under solvent-free conditions using catalysts like acidic alumina (B75360) or lithium perchlorate (B79767) (LiClO4). researchgate.netresearchgate.net Microwave irradiation has also been employed to significantly reduce reaction times and improve yields. nih.gov A key advantage of this method is its atom economy, as all atoms from the reactants are incorporated into the product. The reaction selectively forms the mono-adduct, avoiding common side reactions like di-addition, especially when primary amines are used. researchgate.net

Table 2: Conditions for Aza-Michael Addition of Amines to Acrylates

AmineAcrylateCatalyst/ConditionsYieldReference
Secondary AminesEthyl AcrylateLiClO4, Solvent-free, Room Temp.High researchgate.net
Primary AminesEthyl AcrylateAcidic Alumina, Solvent-freeHigh researchgate.net
BenzylamineMethyl MethacrylateMicrowave, 130°C, 1 hr97% nih.gov
(S)-α-methylbenzylamineMethyl AcrylateMicrowave, 80°C, 10 min95% nih.gov

Strategic Implementation of Protecting Group Chemistry

In multi-step syntheses involving molecules with multiple functional groups, protecting group chemistry is essential to prevent unwanted side reactions. libretexts.org For a molecule like this compound, the primary amino group (if present as a precursor) is a key site of reactivity that may require protection.

Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O), it is stable to basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com

Cbz Group: Introduced using benzyl (B1604629) chloroformate, it is stable to acidic conditions but can be removed by catalytic hydrogenation.

Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by mild bases, such as piperidine. creative-peptides.com

Optimization of Reaction Conditions and Yields for Related Compounds

Optimizing reaction conditions is critical for maximizing product yield, minimizing side products, and ensuring process efficiency. For the synthesis of β-amino and β-imino esters, key parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

In the synthesis of β-enamino esters from β-ketoesters and amines, catalyst screening is crucial. While many Lewis acids are effective, simpler and greener alternatives like ammonium chloride or even organic acids can provide excellent yields under mild conditions. organic-chemistry.orgresearchgate.net Solvent selection also plays a significant role; while polar aprotic solvents are common, solvent-free conditions often lead to cleaner reactions and easier work-up. acgpubs.org

For Michael additions, the molar ratio of the amine to the acrylate can influence the outcome. An excess of the acrylate might lead to double addition products, especially with primary amines. mdpi.com Temperature is another critical factor. A study on the lipase-catalyzed Michael addition of aromatic amines to acrylates found that the optimal temperature was 35°C; higher temperatures led to a decrease in selectivity and yield. mdpi.com

Table 3: Optimization of Lipase-Catalyzed Michael Addition

ParameterConditionYield of 3aCommentReference
Temperature30°C-- mdpi.com
Temperature35°C80.3%Optimal temperature mdpi.com
Temperature40°C-Higher temperatures decreased selectivity mdpi.com
Temperature55°C- mdpi.com
Molar Ratio (Aniline:Acrylate)1:1-- mdpi.com
Molar Ratio (Aniline:Acrylate)1:480.3%Optimal ratio mdpi.com
Molar Ratio (Aniline:Acrylate)1:6-Higher acrylate amount favored double addition mdpi.com

Data pertains to the synthesis of product 3a (methyl 3-(phenylamino)propanoate) as described in the reference. mdpi.com

By systematically adjusting these parameters, synthetic routes can be fine-tuned to achieve high yields and purity for target molecules like this compound and its analogues.

In-depth Scientific Review of this compound Remains Elusive Due to Scarcity of Published Research

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the chemical compound this compound. Despite extensive searches for its chemical reactivity, mechanistic pathways, and involvement in various organic reactions, no dedicated studies or detailed experimental data for this particular β-imino ester could be identified. The stringent requirement to focus solely on this compound prevents the inclusion of information on related but structurally distinct molecules such as α-imino esters or the corresponding β-amino ester, Ethyl 3-(methylamino)propanoate.

The initial investigation aimed to construct a detailed article outlining the chemical behavior of this compound, with a specific focus on the electrophilic nature of its imino group, its participation in nucleophilic addition reactions, and its potential role in cycloaddition chemistry. However, the absence of primary research articles, database entries detailing its reactivity, or mentions in broader synthetic methodology papers makes it impossible to provide a scientifically accurate and detailed account as requested.

The outlined sections and subsections, including organometallic reagent additions, Aza-Henry reactions, and Mannich-type reactions, represent common reactivity patterns for imino compounds. acs.org While there is a wealth of information on these reactions for other imines and imino esters, this information cannot be extrapolated to this compound without direct experimental evidence. nih.govacs.orgnih.gov The scientific record, as accessible through extensive searches, does not currently contain this evidence.

Similarly, an exploration of stereoselective and asymmetric additions to the C=N bond of this specific compound yielded no results. While the field of asymmetric catalysis has well-established methods for the stereocontrolled functionalization of imines, these have not been specifically applied to or reported for this compound. nih.gov

Finally, the investigation into the cycloaddition chemistry involving the imino ester moiety of this compound also did not return any relevant findings. Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic molecules, and imines are known to participate as reaction partners. acs.orgnih.gov However, the specific cycloaddition behavior of this compound has not been documented in the available literature.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Imino 3 Methylamino Propanoate

Reduction and Hydrogenation Reactions of the Imino Group

The imino group of ethyl 3-imino-3-(methylamino)propanoate is susceptible to reduction and hydrogenation, offering pathways to synthesize valuable amino acid esters. The methodology for such transformations can be broadly categorized into catalytic hydrogenation and selective reductions using hydride reagents.

Catalytic hydrogenation is a widely employed method for the reduction of imines to amines. youtube.com For this compound, this would involve the addition of hydrogen across the C=N double bond to yield ethyl 3-(methylamino)propanoate. This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel. researchgate.net

The reaction is generally performed under a hydrogen atmosphere, and the conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity. The mechanism involves the adsorption of both the imino compound and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the imine, resulting in the corresponding amine. It is important to note that under harsh conditions, the ester group could also be susceptible to reduction.

Hydride reagents are versatile tools for the selective reduction of imines in the presence of other functional groups. researchgate.net For the reduction of the imino group in this compound, mild reducing agents are preferred to avoid the concomitant reduction of the ester functionality.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of imines to secondary amines. youtube.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion by the solvent.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also reduce the imino group. ias.ac.inacs.org However, it will also readily reduce the ester group to a primary alcohol. Therefore, for the selective reduction of the imine in this compound, NaBH₄ would be the more appropriate choice. Diisobutylaluminium hydride (DIBAL-H) is another selective reducing agent that can reduce esters to aldehydes at low temperatures, and its reactivity towards the imino group would need to be considered for selective transformations. researchgate.net

Table 2: Comparison of Reducing Agents for the Imino Group

ReagentTypical ConditionsSelectivityProduct from this compound
H₂/Pd-CH₂ atmosphere, RT, MeOHReduces C=N; may reduce C=O at higher pressure/tempEthyl 3-(methylamino)propanoate
NaBH₄MeOH, 0 °C to RTReduces C=N, generally unreactive towards estersEthyl 3-(methylamino)propanoate
LiAlH₄THF, 0 °C to RTReduces both C=N and ester3-(Methylamino)propan-1-ol

Oxidation Reactions of the Compound

The oxidation of the imino functionality in this compound can lead to several products, including oxaziridines, nitrones, or amides, depending on the oxidant and reaction conditions. frontiersin.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the oxidation of imines. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com

The reaction of an imine with a peroxy acid can proceed via two main pathways. The first involves the epoxidation of the C=N bond to form an oxaziridine (B8769555), a three-membered ring containing oxygen, carbon, and nitrogen. Oxaziridines are versatile intermediates in organic synthesis. The second pathway can lead to the formation of a nitrone, particularly if the nitrogen atom bears a substituent that can stabilize the positive charge in the transition state. For N-alkyl imines, oxaziridine formation is often favored. researchgate.net

Under more vigorous oxidative conditions or with specific reagents, cleavage of the C=N bond can occur, potentially leading to the formation of an amide. The choice of oxidant and the careful control of reaction parameters are crucial for achieving selectivity in the oxidation of the imino group.

Table 3: Potential Oxidation Products of this compound

Oxidizing AgentLikely Product
m-CPBAEthyl 2-methyl-3-oxo-1,2-oxazetidine-4-carboxylate (Oxaziridine)
Peracetic AcidEthyl 2-methyl-3-oxo-1,2-oxazetidine-4-carboxylate (Oxaziridine) or N-methyl-N-(2-ethoxy-2-oxoethyl)formamide (Amide)
Ozone (O₃)Potential for C=N bond cleavage

Rearrangement Processes and Isomerization

This compound possesses structural features that may allow for rearrangement and isomerization reactions. The imino ester functionality is known to undergo thermal or acid-catalyzed rearrangements.

A relevant, though not directly analogous, reaction is the Chapman rearrangement, which involves the thermal conversion of N-aryl imidates to N,N-diaryl amides. researchgate.netorganicreactions.orgrsc.orgdrugfuture.comresearchgate.net This process occurs via an intramolecular 1,3-shift of an aryl group from oxygen to nitrogen. While the subject compound is an N-alkyl imino ester, the potential for a similar thermal or acid-catalyzed rearrangement to an N-acyl-N-methylamino derivative could be considered, although it is not a classic Chapman rearrangement.

Furthermore, the C=N double bond in this compound allows for the possibility of E/Z isomerization. The interconversion of these stereoisomers can be influenced by factors such as temperature, solvent polarity, and the presence of acid or base catalysts. The relative stability of the E and Z isomers would be determined by steric and electronic factors within the molecule.

Role in Metal-Catalyzed Transformations and Ligand Exchange

The amidine-like structure within this compound makes it a potential candidate for use in metal-catalyzed transformations, primarily through its ability to act as a ligand for transition metals. Upon deprotonation of the N-H proton, the molecule would form an amidinate anion, which is a versatile and widely studied ligand in coordination chemistry. researchgate.netresearchgate.netsemanticscholar.org

Amidinate ligands are known to form stable complexes with a wide range of transition metals, including those from the early and late transition series, as well as main group elements. ias.ac.indntb.gov.uaacs.orgacs.org These complexes have found applications in various catalytic processes, such as olefin polymerization, ring-opening polymerization of lactones, and other organic transformations. frontiersin.orgresearchgate.net

The steric and electronic properties of the amidinate ligand can be tuned by varying the substituents on the nitrogen atoms and the carbon backbone. In the case of the deprotonated form of this compound, the resulting amidinate ligand would feature an N-methyl group and an N-unsubstituted nitrogen, along with an ethyl propanoate backbone. This ligand could coordinate to a metal center in a bidentate fashion through the two nitrogen atoms, forming a stable chelate ring. The resulting metal complexes could then be investigated for their catalytic activity in various transformations.

Table 4: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential Ligand CoordinationPotential Catalytic Application
Zinc (Zn)Bidentate N,N'-coordinationRing-opening polymerization of lactide
Zirconium (Zr)Bidentate N,N'-coordinationOlefin polymerization
Ruthenium (Ru)Bidentate N,N'-coordinationTransfer hydrogenation

Investigation of Complex Equilibrium Chemistry in Related Amidinate Systems

The solution chemistry of amidines, including systems structurally related to this compound, is characterized by a series of complex equilibria involving isomers and aggregates. researchgate.netnih.gov Detailed spectroscopic and crystallographic studies on N,N'-disubstituted amidines have provided significant insights into these dynamic processes, which are crucial for understanding their reactivity and potential applications in areas such as coordination chemistry. nih.govucl.ac.uk

Amidine systems can exist as a mixture of configurational and rotational isomers. researchgate.net The primary equilibrium involves E/Z isomers with respect to the carbon-nitrogen double bond, and syn/anti rotational isomers (rotamers) concerning the carbon-nitrogen single bond. psu.edu For non-symmetrical amidines, the presence of a secondary amino group introduces the possibility of tautomerism, further complicating the equilibrium landscape. psu.edu

In solution, N,N'-disubstituted amidines have been shown to exist as a mixture of E-syn and Z-anti isomers. researchgate.net These isomers can interconvert through various mechanisms. A key feature of their solution behavior is the formation of dimeric aggregates linked by hydrogen bonds, a phenomenon also observed in the solid state. nih.gov Within these dimers, rapid proton exchange occurs, which facilitates a fast tautomerization process. This rapid exchange allows for the swift interconversion of the E-syn and Z-anti isomers, even at very low temperatures. researchgate.netnih.gov The concentration and temperature dependence of NMR spectra for these compounds can be explained by at least three distinct exchange processes occurring in solution. nih.gov

The study of these equilibria is vital as the biological and chemical activity of amidines can be dependent on the specific conformation of the isomers, the nature of intra- and intermolecular hydrogen bonding, and tautomerism. researchgate.net The different isomeric and tautomeric forms are particularly important when considering how these molecules interact with metal centers, influencing the strength and nature of the resulting coordination complexes. psu.edu

Below are tables summarizing the types of equilibria observed in related amidinate systems and the factors influencing them.

Table 1: Isomeric and Tautomeric Equilibria in N,N'-Disubstituted Amidines

Equilibrium Type Isomers Involved Key Structural Feature Method of Observation
Configurational Isomerism E / Z isomers Geometry at the C=N double bond 1D and 2D NMR Spectroscopy, Thin-Layer Chromatography
Rotational Isomerism syn / anti rotamers Rotation around the C-N single bond 1D and 2D NMR Spectroscopy

Table 2: Factors Influencing Amidinate Equilibria in Solution

Factor Description Observed Effect
Concentration Affects the formation of dimeric and other aggregates. Influences the rates of intermolecular proton exchange and isomer interconversion. nih.gov
Temperature Shifts the equilibrium between different isomeric forms and affects the rate of exchange processes. Lowering temperature can shift tautomeric equilibrium in certain solvents. researchgate.net
Solvent The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize different isomers and aggregates. Can influence the predominant tautomeric form.

| Substituents | The electronic and steric properties of substituents on the amidine core (R, R¹, R²) can alter the relative stability of isomers. | Affects biological activity and coordination properties. researchgate.netpsu.edu |

The investigation into these complex solution-state dynamics resolves many of the perplexing aspects of amidine chemistry and provides a foundational understanding for predicting their behavior in various chemical environments. nih.gov

Structural Characterization and Spectroscopic Elucidation of Ethyl 3 Imino 3 Methylamino Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide a detailed map of the atomic connectivity and chemical environment within the Ethyl 3-imino-3-(methylamino)propanoate molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on its structure, one would anticipate signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), the methylene (B1212753) protons adjacent to the imino group, the methylamino protons, and the imino proton. The chemical shifts of these protons would be influenced by the electronic effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
-O-CH₂-CH₃ ~ 4.1 Quartet (q) 2H
-O-CH₂-CH₃ ~ 1.2 Triplet (t) 3H
-CH₂-C(=N)- ~ 3.3 Singlet (s) 2H
-NH-CH₃ ~ 2.9 Singlet (s) 3H
=N-H Variable Broad Singlet (br s) 1H

Note: The chemical shifts for N-H protons are highly variable and depend on solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct carbon signals are expected. The chemical shifts would be characteristic of the functional groups present, with the carbonyl and imino carbons appearing at the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O ~ 170
-O-C H₂-CH₃ ~ 61
-O-CH₂-C H₃ ~ 14
-C H₂-C(=N)- ~ 40
-C(=N)- ~ 160

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

Due to the lack of experimental data for the title compound, no 2D NMR spectra are available for analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include the C=O stretch of the ester, the C=N stretch of the imine, N-H stretching and bending vibrations, and C-H stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (amine/imine) 3300 - 3500 Stretch
C-H (sp³) 2850 - 3000 Stretch
C=O (ester) 1735 - 1750 Stretch
C=N (imine) 1640 - 1690 Stretch
N-H 1560 - 1640 Bend

Raman spectroscopy, being complementary to IR spectroscopy, would also be a valuable tool for the structural elucidation of this compound. The Raman spectrum would be expected to show strong signals for the more polarizable bonds, such as the C=N and C=O double bonds. However, a comprehensive search of the literature did not yield any Raman spectroscopic data for this compound. A theoretical analysis would suggest that the symmetric vibrations and vibrations of non-polar bonds would be more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C6H12N2O2, which corresponds to a molecular weight of approximately 144.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 144. Subsequent fragmentation would likely proceed through several predictable pathways, providing structural confirmation. Key fragmentation patterns for esters and imines can be hypothesized. For instance, the loss of the ethoxy group (-OCH2CH3) from the ester moiety would result in a fragment ion at m/z 99. Another common fragmentation for esters is the cleavage of the C-C bond alpha to the carbonyl group, which could lead to various smaller fragments. The imino and methylamino groups would also contribute to the fragmentation pattern, potentially through the loss of a methyl radical (-CH3) or through rearrangements.

Table 1: Hypothesized Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of Fragment
144Molecular Ion[C6H12N2O2]⁺
129Loss of methyl group[C5H9N2O2]⁺
99Loss of ethoxy group[C4H7N2O]⁺
71Cleavage of ester and imine bond[C3H5NO]⁺

It is important to note that these are predicted fragmentation patterns. Actual experimental mass spectrometry would be required for definitive structural elucidation.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a published crystal structure for this compound has not been identified in crystallographic databases.

However, if a suitable single crystal of the compound were obtained, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the imino-ester fragment and the conformation of the ethyl and methyl groups. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The presence of the imino and amino groups suggests the potential for N-H···O or N-H···N hydrogen bonds, which would significantly influence the solid-state architecture.

Table 2: Predicted Crystallographic Parameters for this compound (Illustrative)

ParameterPredicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (Common for organic molecules)
Unit Cell Dimensionsa = 5-10 Å, b = 8-15 Å, c = 10-20 Å
Z (Molecules per unit cell)2 or 4
Hydrogen BondingExpected N-H···O and/or N-H···N interactions

These parameters are illustrative and would need to be determined experimentally.

Conformational Analysis and Stereochemical Assignments

The conformational landscape of this compound is influenced by the rotation around several single bonds. The presence of the C=N double bond introduces the possibility of E/Z isomerism. The relative orientation of the ester group and the methylamino group with respect to the C=N bond would define these stereoisomers.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict the relative stabilities of the different conformers and stereoisomers. Such calculations would involve geometry optimization of various possible structures to identify the lowest energy conformations. The analysis would likely focus on the torsional angles around the C-C single bonds and the C-N single bond.

The stereochemical assignment (E or Z) for a synthesized sample would typically be determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), particularly through Nuclear Overhauser Effect (NOE) experiments, which can probe the spatial proximity of different protons in the molecule. In the absence of experimental data, a definitive assignment of the predominant stereoisomer is not possible.

Theoretical and Computational Chemistry Studies on Ethyl 3 Imino 3 Methylamino Propanoate

Quantum Chemical Calculations of Electronic Structure

No studies detailing the electronic structure, molecular orbitals, or charge distribution for Ethyl 3-imino-3-(methylamino)propanoate were found.

Molecular Orbitals and Frontier Molecular Orbital (FMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this specific compound.

Charge Distribution and Reactivity Descriptors

Information on the charge distribution, electrostatic potential maps, or reactivity descriptors such as Fukui functions for this compound is not present in the accessible literature.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

No DFT studies concerning the optimized geometry, bond lengths, bond angles, or energetic properties of this compound have been published.

Reaction Mechanism Prediction and Transition State Analysis

There are no computational studies predicting reaction mechanisms involving this compound or analyzing the transition states of such reactions.

Tautomerism Studies and Equilibrium Preferences (e.g., Imino-Enamine Tautomerism)

While imino-enamine tautomerism is a known phenomenon in related chemical systems, no specific computational or theoretical studies have investigated this equilibrium for this compound to determine the relative stability of its tautomeric forms.

Ligand Design Principles and Computational Screening in Amidinate Chemistry

The core structure of this compound contains an amidinate-like fragment. Amidinates are a well-studied class of ligands in coordination chemistry. However, there are no specific computational screening studies or ligand design principles published that utilize this compound itself.

Applications of Ethyl 3 Imino 3 Methylamino Propanoate in Advanced Organic Synthesis

Precursor for the Synthesis of α-Amino Acid Derivatives and Peptidomimetics

The structural backbone of Ethyl 3-imino-3-(methylamino)propanoate makes it an intriguing starting point for the synthesis of non-proteinogenic α-amino acids and peptidomimetics, which are crucial in drug discovery and materials science. The presence of multiple reactive nitrogen and carbon centers allows for strategic chemical modifications.

While direct conversion pathways are a subject of ongoing research, the compound serves as a platform for creating more complex structures that can be subsequently transformed into α-amino acid derivatives. For instance, the imino-ester functionality can be seen as a masked form of a β-amino acid derivative. Methodologies for the synthesis of α,α-disubstituted α-amino acids, which are known to impart conformational constraints in peptides, often rely on complex precursors. nih.gov The synthesis of α,α-diaryl-α-amino acid derivatives has been achieved through the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, followed by hydrolysis. nih.gov This highlights the strategies used to build sterically hindered amino acids, where a precursor like this compound could potentially be modified for similar synthetic routes. The general approach often involves generating a nucleophilic α-carbon that can react with electrophiles, a transformation that could be envisioned from the propanoate backbone after suitable activation.

Peptidomimetics, compounds that mimic the structure and function of peptides, often incorporate unnatural amino acids to enhance stability and bioavailability. The synthesis of these complex molecules requires versatile building blocks. The core of this compound can be elaborated to introduce the necessary side chains and functional groups, which can then be integrated into a larger peptidomimetic framework.

Table 1: Potential Synthetic Transformations for Amino Acid Synthesis

Starting Material MoietyReaction TypePotential Intermediate/Product
Propanoate Backboneα-Halogenation followed by nucleophilic substitutionα-Substituted β-amino ester
Imine GroupReduction and protectionN,N'-disubstituted β-amino ester
Ester GroupHydrolysis and amide couplingβ-Amino amide derivative

Building Block for the Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org The reactivity of this compound makes it a suitable precursor for various heterocyclic systems. The 1,3-arrangement of the nitrogen atoms, in conjunction with the ester functionality, provides a template for cyclization reactions.

Enaminones and related compounds, which share structural similarities with the title compound, are well-established precursors for a multitude of heterocyclic systems. researchgate.net These reagents act as masked α-formyl-α-substituted acid derivatives, enabling the synthesis of heterocycles with incorporated α-amino acid or related structural motifs. researchgate.net For example, this compound can theoretically undergo condensation reactions with dinucleophiles to form six-membered rings like pyrimidines or dihydropyrimidines. Reaction with hydrazine (B178648) derivatives could lead to the formation of five-membered pyrazole (B372694) or imidazole (B134444) rings, depending on the reaction conditions and the specific substituents. The synthesis of functionalized and complex heterocycles through cascade cyclizations is a prominent strategy in modern organic chemistry, and the multiple reactive sites of this compound make it a candidate for such transformations. researchgate.net

Table 2: Examples of Potential Heterocyclic Scaffolds from this compound

Reagent ClassPotential HeterocycleRing Size
Amidines, GuanidinesPyrimidine derivatives6-membered
HydrazinesPyrazole derivatives5-membered
1,2-DiketonesPyrrole derivatives5-membered
α-HaloketonesImidazole derivatives5-membered

Role as a Synthetic Intermediate in Pharmaceutical Chemistry

The utility of a chemical compound in pharmaceutical chemistry is often determined by its ability to serve as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com Chemical intermediates are the building blocks that facilitate the creation of the final drug substance. pharmanoble.com Related β-amino propanoates are recognized as important intermediates in the synthesis of various pharmaceuticals. myskinrecipes.comgoogle.com For instance, Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial intermediate in the synthesis of dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an oral anticoagulant. google.com

The hydrochloride salt of this compound is classified as a pharmaceutical intermediate, indicating its role in drug synthesis pathways. bldpharm.com Its functional groups—ester, imine, and amine—are common handles for molecular elaboration in medicinal chemistry, allowing for the construction of complex molecular architectures found in modern therapeutics.

The specific role of this compound as a synthetic intermediate can be illustrated by its potential use in constructing precursors for complex APIs. The synthesis of Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, a compound related to oral anticoagulants, showcases how a propanoate backbone is integrated into a larger, highly functionalized molecule. researchgate.net Although this example represents a more complex derivative, the synthesis of such molecules often proceeds through the coupling of simpler fragments. This compound could serve as, or be derived from, a key fragment in such a convergent synthesis, providing the ethyl propanoate tail of the final molecule. The synthesis of such complex pharmaceutical agents underscores the demand for versatile and reactive chemical building blocks.

Potential as a Ligand or Ligand Precursor in Coordination Chemistry

The nitrogen atoms in this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. The arrangement of the imino and amino groups allows the molecule to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The resulting metal complexes can exhibit unique catalytic or material properties.

The field of coordination chemistry extensively uses nitrogen-containing molecules as ligands to tune the electronic and steric properties of metal catalysts. nih.gov The hydrochloride salts of related compounds like Ethyl 3-(methylamino)propanoate are commercially available as versatile small molecule scaffolds and are listed in catalogs under "Catalysts and Ligands". biosynth.combldpharm.com This classification supports the potential of the core structure to be used in the development of novel coordination complexes.

Late transition metal catalysts, particularly those based on nickel and palladium, are pivotal in olefin polymerization. researchgate.net The performance of these catalysts is highly dependent on the structure of the supporting ligands. Bulky nitrogen-based ligands, such as α-diimines derived from 8-arylnaphthylamines, have been shown to create highly active catalysts that influence polymer molecular weight and branching. researchgate.netmdpi.com

A metal complex of this compound could potentially catalyze various organic transformations. If used as a ligand for late transition metals, the resulting complexes could be screened for activity in olefin polymerization. The substituents on the nitrogen atoms and the ester group could be modified to fine-tune the steric and electronic environment around the metal center, thereby controlling the catalytic activity and the properties of the resulting polymer. While direct applications in polymerization are still exploratory, the structural motifs present in the molecule align with established principles of ligand design for metal-catalyzed reactions. mdpi.com

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 3 Imino 3 Methylamino Propanoate

Systematic Structural Modifications of the Ester Group

The ester group in ethyl 3-imino-3-(methylamino)propanoate is a key site for structural modification, which can significantly influence the compound's physical, chemical, and biological properties. Systematic variations of the alcohol moiety of the ester can be achieved through several synthetic strategies, primarily involving transesterification or synthesis from precursors with the desired ester functionality.

Transesterification:

A common method for modifying the ester group is through transesterification. This typically involves reacting the parent ethyl ester with a different alcohol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as hydrolysis or reactions involving the imino and methylamino groups.

Synthesis from Alternative Precursors:

Alternatively, analogues with different ester groups can be synthesized by starting with the corresponding cyanoacetate (B8463686). For instance, the Pinner reaction of a nitrile with a variety of alcohols can produce the corresponding imino ester hydrochloride. Subsequent reaction with methylamine (B109427) would then yield the desired product. This approach offers a more direct route to a diverse range of ester analogues.

Table 1: Examples of Ester Group Modifications and Potential Synthetic Routes

Ester GroupR'Potential Synthetic RouteKey Considerations
Methyl-CH₃Transesterification with methanol (B129727); Pinner reaction with methanolVolatility of methanol requires a closed system.
Isopropyl-CH(CH₃)₂Transesterification with isopropanol; Pinner reaction with isopropanolSteric hindrance may slow the reaction rate.
Benzyl (B1604629)-CH₂C₆H₅Transesterification with benzyl alcohol; Pinner reaction with benzyl alcoholBenzyl group can be removed by hydrogenolysis.
tert-Butyl-C(CH₃)₃Difficult via transesterification; Pinner reaction with tert-butanolProne to elimination reactions under acidic conditions.

Exploration of Diverse N-Alkyl Substituents on the Imino Moiety

Modification of the imino nitrogen with various alkyl substituents can be envisioned through the reaction of a β-keto ester or a related precursor with a primary amine. The nature of the N-alkyl group can impart significant changes in the steric and electronic properties of the imino moiety, thereby influencing its reactivity.

Synthetic Approaches:

The most direct conceptual approach involves the condensation of ethyl 3-oxopropanoate (B1240783) with a range of primary alkylamines. This reaction typically proceeds via an initial addition of the amine to the ketone, followed by dehydration to form the enamine, which is tautomeric with the imine.

Another potential route involves the N-alkylation of a primary imino ester. However, this approach can be complicated by the potential for alkylation at other nucleophilic sites within the molecule.

Table 2: Representative N-Alkyl Substituents and Their Potential Synthetic Origin

N-Alkyl SubstituentR''Corresponding Primary AminePotential Impact
Ethyl-CH₂CH₃EthylamineMinor increase in steric bulk compared to methyl.
Propyl-CH₂CH₂CH₃PropylamineIncreased lipophilicity.
Isopropyl-CH(CH₃)₂IsopropylamineSignificant increase in steric hindrance near the imino bond.
Benzyl-CH₂C₆H₅BenzylamineIntroduces aromaticity and potential for π-stacking interactions.

Variations in the Methylamino Substituent

The methylamino group can be varied by introducing different alkyl or aryl substituents on the nitrogen atom. This can be achieved by reacting a suitable precursor, such as a β-imino ester bearing a good leaving group, with a desired primary or secondary amine.

Synthetic Strategies:

A plausible synthetic route would involve the reaction of ethyl 3-chloro-3-iminopropanoate with a variety of primary and secondary amines. The chlorine atom at the 3-position would act as a leaving group, allowing for nucleophilic substitution by the amine.

Alternatively, the reaction of a diketene (B1670635) with different amines can lead to the formation of β-amino crotonates, which are structurally related to the target compounds.

Table 3: Examples of Variations in the Amino Substituent

Amino SubstituentR'''Corresponding AminePotential Influence on Properties
Ethylamino-NHCH₂CH₃EthylamineIncreased basicity and nucleophilicity compared to methylamino.
Diethylamino-N(CH₂CH₃)₂DiethylamineGreater steric bulk and increased electron-donating character.
Anilino-NHC₆H₅AnilineReduced basicity due to delocalization of the lone pair into the aromatic ring.
Morpholino-N(CH₂CH₂)₂OMorpholineIntroduces a heterocyclic and more polar moiety.

Synthesis and Chemical Behavior of Cyclic and Acyclic Analogues

The core structure of this compound can be incorporated into both cyclic and acyclic systems, leading to a wide array of analogues with potentially novel properties.

Cyclic Analogues:

Cyclic analogues can be synthesized through intramolecular reactions. For example, a molecule containing both an ester and a nitrile group separated by a suitable linker could undergo an intramolecular Thorpe-Ziegler reaction to form a cyclic β-enaminonitrile, which could then be converted to the corresponding imino ester. Another approach involves the condensation of a cyclic β-dicarbonyl compound with methylamine. For instance, the reaction of 1,3-cyclohexanedione (B196179) with methylamine would yield a cyclic β-enaminone.

Acyclic Analogues:

The synthesis of acyclic analogues can be achieved by modifying the carbon backbone. For instance, the introduction of substituents at the 2-position of the propanoate chain could be accomplished by alkylating the corresponding β-enamino ester. The reactivity of the enamine system allows for electrophilic substitution at the α-carbon. A variety of acyclic nucleoside analogues, which feature a modified carbon chain, have been synthesized for their potential biological activities.

Impact of Substituent Electronic and Steric Properties on Reactivity and Selectivity

The electronic and steric properties of substituents at various positions of the this compound scaffold are expected to have a profound impact on the molecule's reactivity and the selectivity of its reactions.

Electronic Effects:

Electron-donating groups (EDGs) on the nitrogen atoms or at the 2-position would increase the electron density of the π-system, enhancing the nucleophilicity of the enamine tautomer. This would make the molecule more susceptible to attack by electrophiles at the α-carbon. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, making the imino carbon more electrophilic and prone to attack by nucleophiles. For instance, imines with electron-withdrawing groups have been shown to exhibit good to excellent yields in certain reactions, while those with strong electron-donating groups may result in poor yields. researchgate.net

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity and stereoselectivity of reactions. Bulky substituents on the ester group, the imino nitrogen, or the methylamino nitrogen can hinder the approach of reagents to nearby reactive sites. For example, a bulky ester group could influence the E/Z stereochemistry of the imino bond or direct the approach of a nucleophile to the less hindered face of the molecule in stereoselective reactions. The steric requirements of imino ether ligands have been shown to control their coordination geometry. nih.gov

Table 4: Predicted Effects of Substituents on Reactivity

Substituent PositionType of SubstituentPredicted Effect on Reactivity
Ester GroupBulky Alkyl GroupMay decrease the rate of reactions involving the ester carbonyl due to steric hindrance.
Imino NitrogenElectron-Withdrawing GroupIncreases the electrophilicity of the imino carbon.
Methylamino NitrogenElectron-Donating GroupIncreases the overall nucleophilicity of the enamine system.
2-PositionElectron-Withdrawing GroupDecreases the nucleophilicity of the α-carbon.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-imino-3-(methylamino)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-chloropropanoic acid derivatives with methylamino-containing nucleophiles (e.g., 2-(methylamino)ethanol) under basic conditions in aqueous or ethanol solvents .
  • Key Variables : Temperature (room temperature to reflux), solvent polarity, and stoichiometric ratios of reagents. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How can structural characterization of this compound be performed?

  • Techniques :

  • ¹H NMR : To identify proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and methylamino protons at δ 2.8–3.0 ppm) .
  • GC-FID/MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates or degradation products) .
  • HSQC NMR : To resolve complex coupling patterns in imino or methylamino groups .

Q. What are the primary applications of this compound in biochemical research?

  • Applications :

  • Enzyme inhibition studies : Acts as a probe for metabolic pathways due to its imino and methylamino functional groups, which mimic natural substrates .
  • Drug intermediate : Used in synthesizing dabigatran derivatives (e.g., CAS 212322-56-0) for anticoagulant research .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Case Study : Contradictory HSQC signals may arise from stereochemical heterogeneity or solvent interactions.
  • Resolution Strategy :

Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).

Use deuterated solvents (e.g., CDCl₃) to minimize solvent-induced peak splitting .

Validate with complementary techniques like X-ray crystallography or IR spectroscopy .

Q. What mechanistic insights can be gained from studying this compound’s role in lignin deconstruction?

  • Experimental Design :

  • Reductive stabilization : Ethyl esters (e.g., dihydro FA ethyl ester) stabilize lignin monomers via metal-catalyzed reductive chemistry. Monitor reaction progress using Van Krevelen diagrams and GC-FID/MS .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C or Ru-based) to optimize monomer yields and selectivity .

Q. How does the compound’s electronic structure influence its reactivity in multi-step syntheses?

  • Computational Analysis :

  • Perform DFT calculations to map charge distribution on the imino nitrogen and methylamino groups.
  • Correlate with experimental reactivity in coupling reactions (e.g., amidation with pyridinylbenzamido derivatives) .
    • Empirical Validation : Use Hammett plots to quantify substituent effects on reaction rates .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Process Optimization :

  • Temperature control : Avoid side reactions (e.g., ester hydrolysis) by maintaining sub-50°C conditions .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the target compound from methylamino byproducts .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to reconcile in vitro vs. in silico results?

  • Root Causes :

  • Solubility differences : Poor aqueous solubility may reduce in vitro efficacy despite favorable docking scores.
  • Metabolic instability : Rapid degradation in cell culture media (e.g., ester hydrolysis) .
    • Mitigation : Use prodrug strategies (e.g., tert-butyl ester protection) to enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.